REACTION_CXSMILES
|
CSC.B.[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([I:15])=[C:10]([CH:14]=1)[C:11](O)=[O:12].CO>C1COCC1.COB(OC)OC>[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([I:15])=[C:10]([CH:14]=1)[CH2:11][OH:12] |f:0.1|
|
Name
|
|
Quantity
|
7.3 mL
|
Type
|
reactant
|
Smiles
|
CSC.B
|
Name
|
|
Quantity
|
17.17 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)I
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
8.87 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
22.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
azeotroping with methanol (3×50 mL)
|
Type
|
CUSTOM
|
Details
|
The resulting solid was recrystallized (hexanes/ethyl acetate, 5:1, 120 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(CO)C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |